17-bromoheptadec-5-enyl 2,2-dimethylpropanoate
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Overview
Description
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C22H41BrO2 and a molecular weight of 417.5 g/mol It is an ester derived from propanoic acid and features a brominated heptadecene chain
Preparation Methods
The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The double bond in the heptadecene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .
Comparison with Similar Compounds
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: can be compared with other similar compounds such as:
17-chloroheptadec-5-enyl 2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
17-iodoheptadec-5-enyl 2,2-dimethylpropanoate: Contains an iodine atom, which may exhibit different reactivity.
17-fluoroheptadec-5-enyl 2,2-dimethylpropanoate: Features a fluorine atom, known for its high electronegativity and unique chemical behavior.
These comparisons highlight the unique properties of This compound
Biological Activity
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H37BrO2
- Molecular Weight : 393.43 g/mol
The biological activity of this compound is primarily attributed to its interactions with cellular receptors and enzymes. The compound's structural features allow it to modulate various signaling pathways, potentially influencing cell proliferation, apoptosis, and inflammatory responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these activities are typically in the low micromolar range.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. Notably, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The cytotoxicity is often assessed using assays such as MTT or XTT, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%.
Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the effects of a series of brominated fatty acid derivatives on cancer cell lines. The study found that:
- Compound A (similar to this compound) showed an IC50 of approximately 15 µM against MCF-7 cells.
- The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial properties of fatty acid esters against common pathogens. Results indicated:
- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting significant antibacterial activity.
Data Table: Summary of Biological Activities
Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | MCF-7 | ~15 µM | [Study on brominated fatty acids] |
Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Antimicrobial efficacy study] |
Antimicrobial | E. coli | Not specified | [Antimicrobial efficacy study] |
Properties
CAS No. |
918905-78-9 |
---|---|
Molecular Formula |
C22H41BrO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3 |
InChI Key |
UERLTYLKDPHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr |
Origin of Product |
United States |
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